molecular formula C21H26N2O9S2 B4823719 N,N,N',N'-tetrakis(2-hydroxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide

N,N,N',N'-tetrakis(2-hydroxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide

Cat. No.: B4823719
M. Wt: 514.6 g/mol
InChI Key: DRVFYTVIDYJDBZ-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetrakis(2-hydroxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide is a complex organic compound characterized by its distinct molecular structure, combining fluorene with sulfonamide functionalities. This compound stands out for its versatility and has garnered attention in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N',N'-tetrakis(2-hydroxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide involves multiple steps:

  • Formation of fluorene derivatives: : The synthesis begins with the modification of fluorene through sulfonation to introduce sulfonyl groups at the 2 and 7 positions.

  • Amide Formation: : The sulfonated fluorene then reacts with ethylene oxide under controlled temperature and pressure to form the desired tetrakis(2-hydroxyethyl) structure.

  • Purification: : The final compound is purified through recrystallization or chromatography techniques to ensure high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using high-pressure reactors and continuous flow systems to optimize yield and reduce production costs. Catalysts and solvents are selected to improve reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, resulting in the formation of sulfonic acids.

  • Reduction: : Reduction reactions involve the conversion of sulfonamides back to amines under reducing conditions.

  • Substitution: : It can participate in nucleophilic substitution reactions, where hydroxyl groups may be replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Employs reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

  • Substitution: : Often uses alkyl halides or acyl chlorides in the presence of a base.

Major Products

  • Oxidation: : Sulfonic acid derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Various substituted products depending on the reagent used.

Scientific Research Applications

Chemistry

The compound is used as a building block for synthesizing advanced materials, polymers, and as a catalyst in organic reactions.

Biology

In biological research, it serves as a probe for studying enzyme interactions and as a fluorescent marker due to its unique structure.

Medicine

It holds potential in drug design and development, particularly in creating sulfonamide-based drugs with improved efficacy and reduced side effects.

Industry

Industrial applications include its use in the formulation of specialty chemicals, dyes, and surfactants.

Mechanism of Action

The compound exerts its effects primarily through its functional groups, which interact with various molecular targets. The hydroxyl groups facilitate hydrogen bonding, while the sulfonamide groups interact with enzymes and proteins, altering their activity and function. These interactions are crucial for its role in catalysis and as a probe in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N',N'-Tetrakis(2-hydroxyethyl)benzene-1,3-disulfonamide: : Similar structure but with benzene instead of fluorene.

  • N,N-Diethyl-9-oxo-9H-fluorene-2,7-disulfonamide: : Differing in the alkyl groups attached to the nitrogen atoms.

Uniqueness

N,N,N',N'-Tetrakis(2-hydroxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to its combination of hydroxyl and sulfonamide functionalities, which provide a balance of hydrophilic and hydrophobic properties, enhancing its versatility and range of applications in scientific and industrial fields.

Properties

IUPAC Name

2-N,2-N,7-N,7-N-tetrakis(2-hydroxyethyl)-9-oxofluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O9S2/c24-9-5-22(6-10-25)33(29,30)15-1-3-17-18-4-2-16(14-20(18)21(28)19(17)13-15)34(31,32)23(7-11-26)8-12-27/h1-4,13-14,24-27H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVFYTVIDYJDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N(CCO)CCO)C(=O)C3=C2C=CC(=C3)S(=O)(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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